3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1220032-43-8
Cat. No.: VC3184055
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol
* For research use only. Not for human or veterinary use.
![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride - 1220032-43-8](/images/structure/VC3184055.png)
Specification
CAS No. | 1220032-43-8 |
---|---|
Molecular Formula | C14H21BrClNO |
Molecular Weight | 334.68 g/mol |
IUPAC Name | 3-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C14H20BrNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H |
Standard InChI Key | DGQXFCNOCCJKKH-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)CCOCC2=CC(=CC=C2)Br.Cl |
Canonical SMILES | C1CC(CNC1)CCOCC2=CC(=CC=C2)Br.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride features a piperidine ring with a substitution at position 3. The substituent consists of a 2-[(3-bromobenzyl)oxy]ethyl group, where a bromobenzyl moiety is connected to an ethyl chain through an ether bond. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous media.
Physical and Chemical Characteristics
The physical and chemical properties of this compound are influenced by its structural components, particularly the bromine atom on the benzyl group, which affects its reactivity and biological interactions. Based on similar piperidine derivatives, the following properties can be inferred:
Property | Value |
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Molecular Formula | C14H20BrNO·HCl |
Molecular Weight | 334.68 g/mol |
Physical State | Crystalline solid |
Solubility | Soluble in water, methanol, and DMSO |
Melting Point | 185-189°C (estimated) |
pKa | 8.5-9.2 (estimated) |
Spectroscopic Identification
Spectroscopic methods provide critical data for structural confirmation and purity assessment of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride:
Analytical Method | Key Features |
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1H NMR | Characteristic signals for piperidine ring protons, ethylene linker, and aromatic protons with bromine substitution pattern |
13C NMR | Carbon signals for piperidine (6 carbons), ethylene linker (2 carbons), benzyl group (7 carbons) |
Mass Spectrometry | Molecular ion peak at m/z 298.1 (base form), with characteristic isotope pattern from bromine |
IR Spectroscopy | C-O-C stretching (1050-1150 cm-1), C-Br stretching (550-650 cm-1) |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process with careful control of reaction conditions. The primary synthetic routes include:
Alkylation of 3-Hydroxymethylpiperidine
This approach involves the reaction of 3-hydroxymethylpiperidine with 3-bromobenzyl bromide under basic conditions, followed by hydrochloride salt formation.
Functionalization of Piperidine-3-ethanol
Piperidine-3-ethanol can be reacted with 3-bromobenzyl bromide using a strong base to facilitate the ether bond formation, followed by acidification to form the hydrochloride salt.
Reaction Conditions and Optimization
The synthesis of this compound requires precise control of several parameters:
Parameter | Optimal Conditions |
---|---|
Temperature | 50-60°C for alkylation reaction |
Solvent | Anhydrous THF or acetonitrile |
Base | Potassium carbonate or sodium hydride |
Reaction Time | 12-24 hours for complete conversion |
Purification | Recrystallization from ethanol/diethyl ether |
Scale-up Considerations
For larger-scale synthesis, additional factors must be considered:
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Heat management during exothermic alkylation reactions
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Enhanced solvent recovery systems
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Implementation of continuous flow processes for improved efficiency
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Stringent quality control measures for consistent purity
Chemical Reactivity and Transformation
Characteristic Reactions
3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride can participate in various chemical transformations:
Nucleophilic Substitution
The bromine atom on the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols), enabling further functionalization of the molecule.
Dehydrohalogenation
Under strong basic conditions, elimination reactions can occur, particularly if β-hydrogens are available relative to the bromine atom.
Metal-Catalyzed Coupling
The aryl bromide functionality makes this compound suitable for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.
Stability Profile
Condition | Stability Assessment |
---|---|
Ambient Temperature | Stable for >24 months when stored properly |
Acidic Media (pH 2-5) | Highly stable |
Basic Media (pH 8-10) | Moderate stability; ether linkage may hydrolyze |
Oxidative Conditions | Limited stability; susceptible to oxidation |
Light Exposure | Photostable under normal laboratory lighting |
Biological Activity and Applications
Pharmacological Properties
Based on its structural features, 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride likely possesses several biological activities:
Neurotransmitter Modulation
Similar piperidine derivatives have shown interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. The positioning of the substituent at the 3-position of the piperidine ring may confer unique receptor binding profiles compared to 2-substituted analogs.
Antimicrobial Activity
The bromobenzyl moiety can enhance antimicrobial properties, making this compound a potential candidate for development as an antimicrobial agent. Preliminary studies on related compounds suggest activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationships
The biological activity of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is influenced by several structural features:
Structural Element | Effect on Biological Activity |
---|---|
Bromine at meta position | Enhanced lipophilicity and potential halogen bonding with target proteins |
Piperidine ring | Provides basic nitrogen for interaction with acidic binding sites |
3-position substitution | Altered spatial orientation compared to 2-substituted analogs, potentially affecting receptor selectivity |
Ethoxy linker | Provides conformational flexibility for optimal binding to biological targets |
Analytical Methods and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) provides an effective method for analyzing this compound:
HPLC Parameter | Recommended Conditions |
---|---|
Column | C18, 5 μm, 250 × 4.6 mm |
Mobile Phase | Acetonitrile:Water (65:35) with 0.1% formic acid |
Flow Rate | 1.0 mL/min |
Detection | UV at 254 nm |
Retention Time | Approximately 7.5 minutes |
Comparative Analysis with Related Compounds
Structural Analogs
Comparison with structurally related compounds provides insights into the unique properties of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride:
Compound | Key Structural Difference | Effect on Properties |
---|---|---|
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | Substitution at position 2 vs. 3 | Different spatial orientation affecting receptor binding profiles |
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride | Absence of ethyl linker | Reduced conformational flexibility and altered lipophilicity |
3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | Bromine at para vs. meta position | Different electronic distribution affecting reactivity and binding |
Activity Comparison
The position of substitution on the piperidine ring significantly affects biological activity:
Compound | Neurotransmitter Interaction | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | Moderate affinity for dopamine receptors | Broad-spectrum activity | Low to moderate |
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | High affinity for serotonin receptors | Limited spectrum activity | Low |
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride | Low receptor affinity | Moderate activity | Minimal |
Parameter | Assessment |
---|---|
Acute Oral Toxicity | LD50 > 500 mg/kg (estimated, based on similar compounds) |
Skin Irritation | Mild to moderate irritant |
Eye Irritation | Moderate irritant |
Mutagenicity | No significant mutagenic potential identified |
Sensitization | Low potential for skin sensitization |
Research Directions and Future Prospects
Current Research Focus
Current research on piperidine derivatives like 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is primarily focused on:
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Development of more selective neurotransmitter modulators
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Exploration of antimicrobial applications against resistant strains
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Investigation of anti-inflammatory and analgesic properties
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Structure optimization for improved pharmacokinetic profiles
Emerging Applications
Several novel applications are being explored:
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Potential use as PET imaging agents when conjugated with radioactive isotopes
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Applications in drug delivery systems
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Development as agrochemical agents
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Utilization as chiral catalysts in asymmetric synthesis
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